molecular formula C7H5FN2 B580600 3-Fluoro-6-methylpyridine-2-carbonitrile CAS No. 1211527-37-5

3-Fluoro-6-methylpyridine-2-carbonitrile

Cat. No.: B580600
CAS No.: 1211527-37-5
M. Wt: 136.129
InChI Key: ZONNTEGSIZOHGM-UHFFFAOYSA-N
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Description

3-Fluoro-6-methylpyridine-2-carbonitrile is a fluorinated pyridine derivative This compound is characterized by the presence of a fluorine atom at the third position, a methyl group at the sixth position, and a nitrile group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-6-methylpyridine-2-carbonitrile typically involves the fluorination of a suitable pyridine precursor. One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring. For example, 3-bromo-6-methylpyridine-2-carbonitrile can be treated with a fluoride source such as potassium fluoride in the presence of a suitable solvent like dimethylformamide at elevated temperatures to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-Fluoro-6-methylpyridine-2-carbonitrile can undergo various chemical reactions, including:

    Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles under appropriate conditions.

    Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Potassium fluoride in dimethylformamide.

    Reduction: Lithium aluminum hydride in tetrahydrofuran.

    Oxidation: Potassium permanganate in aqueous solution.

Major Products Formed:

Scientific Research Applications

3-Fluoro-6-methylpyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-6-methylpyridine-2-carbonitrile depends on its specific application. In biological systems, the fluorine atom can enhance the compound’s binding affinity to target proteins or enzymes, thereby modulating their activity. The nitrile group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s overall bioactivity .

Comparison with Similar Compounds

Uniqueness: 3-Fluoro-6-methylpyridine-2-carbonitrile is unique due to the specific positioning of its functional groups, which imparts distinct chemical and biological properties

Properties

IUPAC Name

3-fluoro-6-methylpyridine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FN2/c1-5-2-3-6(8)7(4-9)10-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZONNTEGSIZOHGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C(C=C1)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10694191
Record name 3-Fluoro-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211527-37-5
Record name 3-Fluoro-6-methylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10694191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Fluoro-6-methylpyridine-2-carbonitrile
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